2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol

Lipophilicity Drug-likeness Fragment-based drug discovery

2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol (CAS 2241142-55-0) is a fluorinated heterocyclic building block belonging to the trifluoromethyl carbinol–oxazole class. It features a secondary alcohol at the α-position of the oxazole ring, with the trifluoromethyl group directly attached to the carbinol carbon.

Molecular Formula C5H4F3NO2
Molecular Weight 167.087
CAS No. 2241142-55-0
Cat. No. B2398302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol
CAS2241142-55-0
Molecular FormulaC5H4F3NO2
Molecular Weight167.087
Structural Identifiers
SMILESC1=COC(=N1)C(C(F)(F)F)O
InChIInChI=1S/C5H4F3NO2/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H
InChIKeyMCCXFTLSMFSPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol (CAS 2241142-55-0): Procurement-Relevant Physicochemical Profile and Structural Identity


2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol (CAS 2241142-55-0) is a fluorinated heterocyclic building block belonging to the trifluoromethyl carbinol–oxazole class. It features a secondary alcohol at the α-position of the oxazole ring, with the trifluoromethyl group directly attached to the carbinol carbon [1]. The molecular formula is C₅H₄F₃NO₂ (MW = 167.09 g/mol). Predicted physicochemical properties include a boiling point of 168.9 ± 40.0 °C, density of 1.479 ± 0.06 g/cm³, and a pKa of 10.57 ± 0.20 . The compound is supplied at 98% purity and is classified as a non-hazardous research chemical intended exclusively for R&D use .

Why Generic Substitution of 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol Risks Property Drift: The Trifluoromethyl Carbinol–Oxazole Topology Problem


Compounds within the broad class of trifluoromethyl-substituted oxazoles cannot be interchanged without altering key molecular recognition features. The target compound possesses a specific topology: a secondary alcohol directly at the α-carbon of a 1,3-oxazole ring, with the CF₃ group on the same carbon. This arrangement is distinct from regioisomers where the CF₃ group resides on the oxazole ring itself, from primary alcohol analogs where the –CH₂OH is remote from the CF₃ group, and from the corresponding ketone or gem-diol oxidation states [1]. Each of these structural variations changes the hydrogen-bond donor/acceptor profile, lipophilicity, and the spatial presentation of the CF₃ pharmacophore, which is critical in fragment-based and structure-guided drug discovery campaigns where trifluoromethyl carbinols are recognized as privileged pharmacophores [2].

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol vs. Closest Analogs


Computed Lipophilicity (XLogP3): Target Compound Shows Significantly Lower Predicted LogP Than Isoxazole and Thiazole Analogs

The target compound exhibits a computed XLogP3 of 0.6 [1], compared to XLogP3 of 1.3 for the isoxazole analog 3-(trifluoromethyl)isoxazole [2] and a predicted range of 2.5–3.0 for the chloro-trifluoromethyl oxazole analog 2-chloro-4-(trifluoromethyl)oxazole . The 0.7 log unit lower lipophilicity vs. the isoxazole and ≥1.9 log units lower vs. the halogenated analog means the target compound is more hydrophilic, which can translate to superior aqueous solubility and a distinct absorption/distribution profile in early-stage drug discovery.

Lipophilicity Drug-likeness Fragment-based drug discovery

Hydrogen-Bond Donor Capacity: The Secondary Alcohol Confers a Unique HBD of 1 Absent in Ketone, Isoxazole, and Non-Alcohol Oxazole Analogs

The target compound has a hydrogen bond donor count of 1 (the secondary –OH) and an acceptor count of 6 (or 3 per supplier data ), distinguishing it from the ketone analog 2,2,2-trifluoro-1-(oxazol-2-yl)ethan-1-one (HBD = 0) , from 3-(trifluoromethyl)isoxazole (HBD = 0) [1], and from the regioisomeric primary alcohol (4-(trifluoromethyl)oxazol-2-yl)methanol (HBD = 1, but the –OH is remote from CF₃) . The ability to act as a hydrogen bond donor while the CF₃ group simultaneously engages in orthogonal fluorine-mediated interactions provides a distinctive bimodal binding profile.

Hydrogen bonding Molecular recognition Target engagement

Topological Polar Surface Area (TPSA): Target Compound Occupies an Intermediate TPSA Regime Favorable for CNS and Cellular Permeability vs. Gem-Diol

The target compound has a TPSA of 46.26–46.3 Ų [1], placing it well within the ≤90 Ų guideline for oral bioavailability and below the ≤60–70 Ų threshold often targeted for CNS penetration. In contrast, the gem-diol analog 2,2,2-trifluoro-1-(oxazol-2-yl)ethane-1,1-diol (CAS 2070896-38-5) has an additional –OH group (molecular formula C₅H₄F₃NO₃, MW 183.09) [2], which is expected to increase TPSA by approximately 20 Ų based on the incremental contribution of a hydroxyl group. The isoxazole analog 3-(trifluoromethyl)isoxazole has a lower TPSA of 26 Ų [3], which may favor passive permeability but at the cost of reduced solubility.

Membrane permeability CNS drug design Physicochemical property optimization

Synthetic Accessibility via Scalable Trifluoroacetylation–Reduction: The Ketone Precursor Can Be Produced at 70 g Scale, Enabling Cost-Effective Multi-Gram Procurement

The target compound is accessible via NaBH₄ or LiAlH₄ reduction of 2-(trifluoroacetyl)oxazole (CAS 898758-70-8) . The ketone precursor itself is synthesized via a straightforward, scalable trifluoroacetylation of oxazole using trifluoroacetic anhydride, with demonstrated scale-up to 70 g of the ketone in a single run [1]. This contrasts with the gem-diol analog (CAS 2070896-38-5), which requires controlled hydration conditions and may be prone to equilibration, and with the regioisomeric alcohol series (e.g., (4-(trifluoromethyl)oxazol-2-yl)methanol, CAS 1785213-17-3), which require distinct synthetic routes that are not as readily scalable from a common oxazole precursor [2].

Scalable synthesis Procurement economics Medicinal chemistry supply

Predicted pKa: The Secondary Alcohol is Significantly Less Acidic Than Carboxylic Acid or Phenol-Containing Oxazole Analogs, Reducing Off-Target Ionization Risk

The predicted pKa of the target compound's secondary alcohol is 10.57 ± 0.20 , meaning it remains >99.9% neutral at physiological pH (7.4). This contrasts with oxazole-4-carboxylic acid analogs (e.g., 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid), which are expected to be >99% ionized at pH 7.4 based on typical carboxylic acid pKa values (~3–5) , and with oxazole-phenol analogs that may partially ionize. A neutral species at physiological pH avoids the permeability penalty and potential off-target pharmacology associated with charged carboxylates.

Ionization state Drug-likeness Physicochemical profiling

Recommended Procurement and Research Application Scenarios for 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol


Fragment-Based Drug Discovery (FBDD): A Low-Lipophilicity, Rule-of-Three-Compliant CF₃-Carbinol Fragment

With MW = 167.09, XLogP3 = 0.6, HBD = 1, and HBA = 3–6, the target compound satisfies the Rule of Three (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3–6) commonly applied in fragment library design [1]. Its combination of low lipophilicity and the privileged trifluoromethyl carbinol pharmacophore makes it a strong candidate for fragment screening against targets where fluorinated fragments have shown enriched hit rates, including kinases, GPCRs, and epigenetic targets [2]. Procurement at 98% purity ensures compatibility with biophysical screening methods (SPR, NMR, DSF).

Lead Optimization: Installing a Metabolically Stable, Neutral CF₃-Carbinol Side Chain via the Secondary Alcohol Handle

The secondary alcohol serves as a synthetic diversification point for O-alkylation, esterification, or conversion to a leaving group for further C–C or C–N bond formation. Because the pKa (10.57) ensures neutrality at physiological pH, elaborated leads retain a non-ionizable CF₃-carbinol motif, which has been shown in multiple drug discovery campaigns to improve metabolic stability and binding selectivity compared to non-fluorinated or carboxylate-containing analogs [1]. The demonstrated scalable synthesis of the ketone precursor [2] supports procurement at quantities suitable for SAR exploration (grams to tens of grams).

Heterocyclic SAR Exploration: Differentiating Oxazole vs. Isoxazole and Thiazole Pharmacophores in Target Engagement

The 1,3-oxazole core of the target compound engages hydrogen bond acceptors differently from the 1,2-oxazole (isoxazole) ring: the nitrogen lone pair in 1,3-oxazole is oriented for different geometric complementarity. In head-to-head comparisons, oxazole-containing fragments have shown distinct target selectivity profiles vs. isoxazole analogs [1]. For programs seeking to probe the SAR around the heterocyclic ring while holding the CF₃-carbinol constant, the target compound provides a direct comparator to the thiazole analog (S)-2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-ol (CAS 2227742-30-3), where O→S substitution alters both hydrogen bonding and lipophilicity [2].

Agrochemical and Specialty Chemical Intermediate: Fluorinated Oxazole Building Block with Supply Chain Maturity

Trifluoromethyl-substituted oxazoles are established intermediates in the synthesis of herbicides, fungicides, and insecticides due to the metabolic stability imparted by the CF₃ group [1]. The target compound, as a secondary alcohol, provides a reactive handle for conjugation to agrochemical pharmacophores. Its classification as non-hazardous for transport [2] and availability from multiple suppliers at research-grade purity simplify logistics for industrial R&D laboratories conducting structure–activity exploration in crop protection chemistry.

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.